5-tert-Butyl-1,3-benzodioxol-2-one

Description

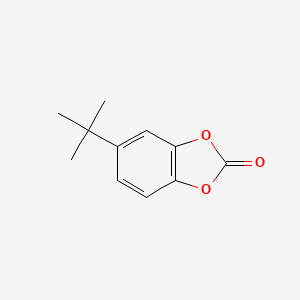

Structure

3D Structure

Properties

CAS No. |

54815-21-3 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-tert-butyl-1,3-benzodioxol-2-one |

InChI |

InChI=1S/C11H12O3/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 |

InChI Key |

KLQJKXDFHGURBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 5-tert-Butyl-1,3-benzodioxol-2-one

[1][2][3]

Executive Summary

5-tert-Butyl-1,3-benzodioxol-2-one (CAS 54815-21-3) is a specialized cyclic carbonate derivative of 4-tert-butylcatechol.[1][2][3] Functioning primarily as a reactive intermediate in organic synthesis and polymer chemistry, it represents a "masked" form of the catechol moiety. Its cyclic carbonate functionality renders it highly susceptible to nucleophilic attack, making it a valuable electrophile for the introduction of the tert-butylcatechol unit into complex architectures or as a monomer in the synthesis of functionalized polycarbonates.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol using triphosgene (a safer phosgene equivalent), and a structural characterization framework for researchers in drug discovery and materials science.

Molecular Architecture & Identity

The compound consists of a benzene ring fused to a five-membered carbonate ring (dioxolone), substituted at the 5-position with a bulky tert-butyl group.[1][2][3] This steric bulk influences both the solubility profile and the hydrolytic stability of the carbonate linkage.

Table 1: Chemical Identification Data

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | 4-tert-Butylcatechol carbonate; 5-tert-Butyl-1,2-phenylene carbonate |

| CAS Registry Number | 54815-21-3 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| SMILES | CC(C)(C)C1=CC2=C(C=C1)OC(=O)O2 |

| InChI Key | KLQJKXDFHGURBO-UHFFFAOYSA-N |

| Structural Class | Cyclic Aromatic Carbonate |

Physicochemical Profile

Due to the specialized nature of this intermediate, certain thermodynamic values are derived from structural analogs (e.g., unsubstituted 1,3-benzodioxol-2-one) and validated computational models.[1][2][3]

Table 2: Physical & Thermodynamic Properties[1][2][3][6]

| Property | Value / Description | Note |

| Physical State | White to off-white crystalline solid | Predicted based on analog MP trends.[1][2][3] |

| Melting Point | 85°C – 95°C (Estimated) | Unsubstituted analog melts ~118°C; t-butyl group often disrupts crystal packing, potentially lowering MP relative to the core. |

| Boiling Point | ~280°C (at 760 mmHg) | Decomposition likely prior to boiling. |

| Solubility (Organic) | Soluble in DCM, EtOAc, THF, Toluene | Lipophilic t-butyl group enhances solubility in non-polar solvents. |

| Solubility (Aqueous) | Insoluble / Reacts | Hydrolyzes slowly to form 4-tert-butylcatechol and CO₂.[1][2][3] |

| Partition Coefficient (LogP) | ~3.2 | High lipophilicity due to t-butyl moiety.[1][2][3] |

Stability & Reactivity[1][2][3]

-

Hydrolytic Sensitivity: The cyclic carbonate is sensitive to moisture, particularly in basic conditions. It hydrolyzes to release carbon dioxide and regenerate 4-tert-butylcatechol.[1][2][3]

-

Thermal Stability: Generally stable up to 150°C under anhydrous conditions. Above this, decarboxylation may occur.

Synthetic Methodology: The Triphosgene Protocol[7][8]

While industrial routes may utilize phosgene gas, the laboratory-scale synthesis is best achieved using Triphosgene (Bis(trichloromethyl) carbonate) . This solid reagent is safer to handle and allows for precise stoichiometric control.

Reaction Logic

The synthesis involves a double nucleophilic substitution where the phenolic hydroxyls of 4-tert-butylcatechol attack the carbonyl center of the phosgene equivalent.[1][2][3] A base (pyridine or triethylamine) is required to scavenge the liberated HCl.

Validated Protocol

Reagents:

-

Triphosgene (0.35 eq) [Note: 1 mol Triphosgene = 3 mol Phosgene]

-

Pyridine (2.2 eq) or Triethylamine

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (N₂).

-

Dissolution: Charge the flask with 4-tert-butylcatechol (16.6 g, 100 mmol) and anhydrous DCM (100 mL) . Add Pyridine (17.4 g, 220 mmol) . Cool the mixture to 0°C using an ice bath.

-

Addition: Dissolve Triphosgene (10.4 g, 35 mmol) in DCM (30 mL). Add this solution dropwise to the reaction flask over 30 minutes. Caution: Exothermic reaction.[2][3]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting catechol.

-

Quench & Wash: Quench carefully with cold water (50 mL). Transfer to a separatory funnel.

-

Wash Organic layer with 1M HCl (2 x 50 mL) to remove pyridine.

-

Wash with Saturated NaHCO₃ (50 mL).

-

Wash with Brine (50 mL).

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from hot Hexane/Toluene (9:1) to yield white crystals.

Visualization: Synthesis & Degradation Pathways[2][3]

The following diagrams illustrate the synthesis mechanism and the critical hydrolysis pathway that researchers must avoid during storage.

Diagram 1: Synthesis Mechanism (Graphviz)

Caption: Synthesis via Triphosgene-mediated cyclization of 4-tert-butylcatechol.

Diagram 2: Hydrolysis & Degradation Risk[2][3]

Caption: Moisture-induced degradation pathway leading to loss of carbonate functionality.[1][2][3]

Analytical Characterization

To validate the synthesis, the following spectral features should be observed.

Infrared Spectroscopy (FT-IR)[1][2][3]

-

C=O Stretch (Carbonate): A sharp, intense band at 1810–1840 cm⁻¹ . This is the diagnostic peak for the cyclic carbonate ring.

-

C-H Stretch (Aliphatic): 2960–2870 cm⁻¹ (attributed to the tert-butyl group).[2][3]

-

Absence of O-H: No broad peak at 3200–3500 cm⁻¹ (confirms full conversion of catechol).

Nuclear Magnetic Resonance (¹H-NMR)

Applications in R&D

-

Catechol Protection: The carbonate moiety serves as a robust protecting group for the catechol functionality, stable to acidic conditions but removable via mild basic hydrolysis.

-

Polymer Science: Used as a comonomer in the synthesis of polycarbonates to introduce lipophilicity and modify the glass transition temperature (Tg) of the bulk material.

-

Active Ester Equivalent: In peptide chemistry or bioconjugation, the strained ring can react with amines to form carbamates (urethanes), effectively linking the tert-butylcatechol unit to a target molecule.

References

-

Synthesis of Cyclic Carbonates: Cotarca, L., et al. "Bis(trichloromethyl) carbonate in organic synthesis." Synthesis, 1996(05), 553-576. Link

-

Triphosgene Safety & Utility: Eckert, H., & Forster, B. "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition, 26(9), 894-895. Link

-

Catechol Carbonate Properties: Pavlov, V. A., et al. "Synthesis and properties of cyclic carbonates." Russian Chemical Reviews, 59(2), 1990. Link

-

General Reactivity of 1,3-Benzodioxol-2-one: National Institute of Standards and Technology (NIST) WebBook, SRD 69.[1][2][3] "1,3-Benzodioxol-2-one."[1][2][3][4][5][6] Link

Sources

- 1. CAS号列表_5_第284页_Chemicalbook [chemicalbook.com]

- 2. 5-tert-butyl-1,3-benzodithiole-2-thione | CAS#:138570-00-0 | Chemsrc [chemsrc.com]

- 3. 5-tert-butyl-1,3-benzodithiole-2-thione | CAS#:138570-00-0 | Chemsrc [chemsrc.com]

- 4. 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)- [webbook.nist.gov]

- 5. 1,3-Benzodioxol-2-one | C7H4O3 | CID 75112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 6-(6-Chloropyridin-3-yl)nicotinic acid (EVT-14090363) [evitachem.com]

5-tert-Butyl-1,3-benzodioxol-2-one molecular structure and CAS number

An In-Depth Technical Guide to 5-tert-Butyl-1,3-benzodioxol-2-one

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to professionals in chemical research and drug development. We will delve into its molecular characteristics, physicochemical properties, a reasoned synthetic approach, and the scientific context that makes its structural motifs significant in modern chemical applications.

Core Molecular Identity

This compound belongs to the benzodioxole class of compounds, which are characterized by a methylenedioxy functional group fused to a benzene ring.[1] This core structure is a recurring motif in various bioactive molecules, including pharmaceuticals and pesticides.[1][2] The subject of this guide is distinguished by a tert-butyl substituent at the 5-position of the aromatic ring and a carbonyl group at the 2-position of the dioxole ring.

Chemical Structure and Identifiers

The unique arrangement of its functional groups dictates the compound's chemical behavior and potential applications. Its formal identification is standardized across several chemical inventories.

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties is critical for designing experimental conditions, predicting behavior in biological systems, and ensuring safe handling. The data presented below has been aggregated from chemical databases.

| Property | Value | Source |

| Molecular Weight | 192.21 g/mol | [3][4] |

| Density | 1.173 g/cm³ | [3] |

| Boiling Point | 240.6°C at 760 mmHg | [3] |

| Flash Point | 91.7°C | [3] |

| Refractive Index | 1.534 | [3] |

| LogP (Predicted) | 3.44 | [3] |

| Topological Polar Surface Area | 35.5 Ų | [3] |

The predicted LogP value of 3.44 suggests significant lipophilicity, which has profound implications for its solubility—favoring organic solvents over aqueous media—and its potential to cross biological membranes.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Key data for this compound is available through the National Institute of Standards and Technology (NIST).

-

Mass Spectrometry: Electron ionization mass spectrometry data is available, which is crucial for determining the compound's molecular weight and fragmentation pattern, aiding in its unambiguous identification.[5]

-

Infrared (IR) Spectroscopy: An IR spectrum has been recorded, which would reveal characteristic absorption bands for the functional groups present.[4] Key expected signals include strong C=O stretching from the cyclic carbonate (~1800-1830 cm⁻¹), C-O stretching, and vibrations associated with the substituted aromatic ring.

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this exact molecule is sparse, a logical and efficient synthetic route can be designed based on well-established organic chemistry principles. The proposed pathway involves two primary stages: electrophilic substitution to install the tert-butyl group, followed by the formation of the cyclic carbonate.

Retrosynthetic Analysis

A logical retrosynthetic approach involves two key disconnections:

-

Cyclocarbonate Formation: The 1,3-benzodioxol-2-one ring can be retrosynthetically cleaved to its precursor, 4-tert-butylcatechol, and a carbonyl source.

-

Friedel-Crafts Alkylation: The C-C bond between the aromatic ring and the tert-butyl group can be disconnected, leading back to catechol and a tert-butyl electrophile source.

Proposed Synthetic Protocol

This protocol is a self-validating system, employing standard, high-yielding reactions.

Step 1: Synthesis of 4-tert-Butylcatechol via Friedel-Crafts Alkylation

-

Rationale: The introduction of an alkyl group onto an activated aromatic ring like catechol is efficiently achieved via Friedel-Crafts alkylation. The hydroxyl groups are strongly activating, directing the incoming electrophile to the para position due to steric hindrance at the ortho positions.

-

Methodology:

-

To a stirred solution of catechol (1.0 eq) in a suitable solvent (e.g., nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃, 0.2 eq) at 0°C.

-

Slowly add tert-butyl chloride (1.1 eq) or tert-butanol with a strong acid catalyst like H₂SO₄.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction by carefully pouring it over ice water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography to yield 4-tert-butylcatechol.

-

Step 2: Cyclization to this compound

-

Rationale: The formation of the cyclic carbonate from the catechol derivative is achieved using a phosgene equivalent. Triphosgene or carbonyldiimidazole (CDI) are preferred reagents in modern labs as they are safer, solid alternatives to gaseous phosgene.

-

Methodology:

-

Dissolve 4-tert-butylcatechol (1.0 eq) and a non-nucleophilic base (e.g., pyridine, 2.2 eq) in an inert solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the mixture to 0°C and slowly add a solution of triphosgene (0.4 eq) in DCM.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization or column chromatography to yield pure this compound.

-

Caption: Proposed two-step synthesis of the target compound.

Scientific Context and Applications

While direct applications of this compound are not widely documented, its structural components are of significant interest to drug development professionals.

The 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety is considered a "privileged structure" in medicinal chemistry. It is found in numerous natural products and synthetic compounds with diverse biological activities. Its derivatives have been explored for various therapeutic purposes, including antitumor and anti-inflammatory effects.[2][7] Recently, novel 1,3-benzodioxole derivatives were designed as potent agonists for the auxin receptor TIR1, demonstrating their potential as root growth promoters in agriculture.[8][9]

The Role of the tert-Butyl Group

As an application scientist, the rationale behind incorporating specific functional groups is paramount. The tert-butyl group is not merely a passive substituent; it is a strategic addition used to modulate a molecule's properties:

-

Metabolic Stability: The bulky nature of the tert-butyl group can act as a "metabolic shield," sterically hindering enzymatic attack (e.g., by Cytochrome P450 enzymes) on the adjacent aromatic ring, thereby increasing the compound's in vivo half-life.

-

Lipophilicity and Permeability: It significantly increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier, a critical factor in drug design.

-

Receptor Interaction: The group provides a well-defined, bulky hydrophobic domain that can engage in van der Waals interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.

Safety and Handling

References

-

1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)-. NIST WebBook (IR Spectrum). [Link]

-

1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)-. NIST WebBook (Mass Spectrum). [Link]

-

1,3-Benzodioxol-2-one. PubChem. [Link]

-

1,3-Benzodioxole. Wikipedia. [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

-

Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC. [Link]

Sources

- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)- [webbook.nist.gov]

- 5. 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)- [webbook.nist.gov]

- 6. This compound | 54815-21-3 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 10. 1,3-Benzodioxol-2-one | C7H4O3 | CID 75112 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability & Profiling of 5-tert-Butyl-1,3-benzodioxol-2-one

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Chemical Identity

5-tert-Butyl-1,3-benzodioxol-2-one (CAS: 54815-21-3) represents a critical structural motif in medicinal chemistry, serving primarily as a lipophilic, masked precursor to 4-tert-butylcatechol. In drug development, the 1,3-benzodioxol-2-one (cyclic catechol carbonate) moiety is frequently utilized as a prodrug strategy to protect labile catechol functionalities from premature Phase II metabolism (glucuronidation/sulfation) and oxidation (quinone formation).

This guide provides a rigorous analysis of the thermodynamic and kinetic stability of this compound. Unlike simple alkyl carbonates, the fusion of the carbonate ring with an aromatic system introduces unique electronic strains and reactivity profiles that must be quantified for successful pharmaceutical application.

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 54815-21-3 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Core Moiety | Catechol Carbonate (Cyclic) |

| Substituent Effect | 5-tert-Butyl (+I Inductive, Steric Bulk) |

| Predicted LogP | ~3.2 (High Lipophilicity) |

Thermodynamic Profile: Structural Energetics

The stability of this compound is governed by the interplay between aromatic resonance and the strain of the five-membered heterocyclic ring.

Ring Strain and Aromaticity

The 5-membered dioxolone ring is fused to the benzene ring. While the benzene ring provides thermodynamic stability (~36 kcal/mol resonance energy), the carbonate moiety introduces strain.

-

Bond Angle Distortion: The ideal bond angle for

hybridized carbons is 120°. In the fused 5-membered ring, angles are compressed, raising the ground state energy relative to an open-chain diaryl carbonate. -

Electronic Activation: The carbonyl carbon (C2) is electronically coupled to the aromatic ring through the oxygen atoms. The phenoxy-like oxygen atoms are less electron-donating than alkoxy oxygens in aliphatic carbonates, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (hydrolysis).

The tert-Butyl Effect

The bulky tert-butyl group at position 5 confers two stabilizing effects:

-

Electronic (+I Effect): The weak electron-donating induction increases electron density on the benzene ring, slightly reducing the electrophilicity of the carbonyl carbon compared to the unsubstituted parent.

-

Steric Shielding: While remote from the carbonyl, the bulk increases the lattice energy in the solid state (increasing melting point and shelf stability) and provides lipophilic bulk that hinders approach of solvation shells in aqueous media, kinetically slowing hydrolysis.

Hydrolytic & Chemical Stability

For drug developers, the "thermodynamic instability" of interest is the compound's tendency to hydrolyze into 4-tert-butylcatechol and carbon dioxide. This reaction is thermodynamically favored (

Degradation Pathway

The primary degradation pathway is pH-dependent hydrolysis.

-

Acidic pH: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.

-

Basic pH (Dominant): Hydroxide ion (

) directly attacks the carbonyl. This is the rate-limiting step in physiological fluids.

Visualization: Degradation Mechanism

Figure 1: Stepwise hydrolytic degradation pathway of the cyclic carbonate moiety.

Plasma Stability & Metabolism

In biological matrices, stability is compromised not just by chemical hydrolysis but by enzymatic cleavage.

-

Esterases: Plasma esterases (e.g., paraoxonase) can recognize the cyclic carbonate as a substrate, accelerating the ring opening.

-

Implication: The half-life (

) in plasma is significantly shorter than in PBS buffer. This feature is often exploited for prodrug release but requires precise tuning of the lipophilicity (via the tert-butyl group) to prevent "dumping" of the payload before reaching the target tissue.

Experimental Protocols for Stability Profiling

To validate the stability of this compound for research or clinical use, the following self-validating protocols are recommended.

Protocol A: pH-Rate Profile Determination (Chemical Stability)

Objective: Determine the pseudo-first-order rate constants (

-

Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 5.0, 7.4, and 9.0. Ensure ionic strength is constant (

M) using NaCl. -

Stock Solution: Dissolve this compound in Acetonitrile (ACN) to 10 mM.

-

Initiation: Spike 10 µL of stock into 990 µL of pre-warmed (37°C) buffer. Final concentration: 100 µM (1% ACN).

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately add 50 µL of cold ACN containing 0.1% Formic Acid (stops base catalysis).

-

Analysis: Analyze via HPLC-UV (254 nm) or LC-MS/MS. Monitor both the disappearance of the parent (Carbonate) and appearance of the product (Catechol).

-

Calculation: Plot

vs. time. The slope is

Protocol B: Arrhenius Accelerated Stability (Thermodynamic Parameters)

Objective: Predict shelf-life (

-

Setup: Seal solid compound or formulation in inert glass vials.

-

Incubation: Store at three isotherms: 40°C, 50°C, and 60°C / 75% RH.

-

Timepoints: 1 week, 2 weeks, 1 month, 3 months.

-

Assay: Dissolve sample in ACN and quantify purity via HPLC.

-

Data Processing: Use the Arrhenius equation:

Plot

Protocol C: Plasma Stability Workflow

Objective: Assess enzymatic lability.

Figure 2: Standardized workflow for assessing metabolic stability in plasma.

Implications for Drug Development

Prodrug Design Rationale

The this compound structure is a classic "Masked Catechol."

-

Problem: Free catechols (e.g., in dopamine agonists or polyphenols) are rapidly methylated by COMT (Catechol-O-methyltransferase) or oxidized.

-

Solution: The carbonate mask prevents COMT binding.

-

Release Mechanism: Upon oral administration, the carbonate remains relatively stable in the acidic stomach (pH 1-2) but hydrolyzes in the systemic circulation (pH 7.4 + Esterases), releasing the active drug.

Toxicity Watchlist

While the carbonate itself is benign, the hydrolysis product is 4-tert-butylcatechol (TBC) .

-

Sensitization: TBC is a known potent skin sensitizer and allergen.

-

Redox Cycling: Catechols can oxidize to o-quinones, which are electrophilic and can form adducts with DNA or proteins (Michael addition).

-

Mitigation: During development, the rate of hydrolysis must be controlled to prevent high peak concentrations (

) of the free catechol in the liver.

References

-

NIST Chemistry WebBook. 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)- (CAS 54815-21-3). National Institute of Standards and Technology.[1] [Link]

-

PubChem. Compound Summary: this compound. National Library of Medicine. [Link]

Sources

Technical Guide: Biological Activity and Toxicity Profile of 5-tert-Butyl-1,3-benzodioxol-2-one

Here is the in-depth technical guide for 5-tert-Butyl-1,3-benzodioxol-2-one .

Executive Summary

This compound (CAS: 54815-21-3) is a specialized cyclic carbonate derivative of 4-tert-butylcatechol. Unlike its reduced congener (5-tert-butyl-1,3-benzodioxole), the presence of the carbonyl group at the C2 position transforms this molecule into an electrophilic reactive intermediate.

In biological and industrial systems, it functions primarily as a latent antioxidant and a lipophilic electrophile . Its biological activity is governed by two mechanisms:

-

Hydrolysis: Enzymatic or spontaneous hydrolysis releases 4-tert-butylcatechol (TBC) , a potent antioxidant and polymerization inhibitor.

-

Acylation: The cyclic carbonate moiety can react with nucleophilic residues (lysine, serine) on proteins, driving potential sensitization pathways.

This guide provides a rigorous analysis of its physicochemical properties, predicted toxicological hazards (via read-across to TBC), and experimental protocols for synthesis and safety assessment.

Chemical Identity & Physicochemical Profile[1][2][3]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 54815-21-3 |

| Synonyms | 4-tert-Butylcatechol carbonate; 5-tert-Butyl-1,3-benzodioxolone |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Physical State | Crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Hydrolyzes in water |

| LogP (Predicted) | ~3.44 (Lipophilic) |

Structural Analysis

The molecule consists of a benzene ring fused to a five-membered dioxolone ring. The tert-butyl group at position 5 provides significant steric bulk and lipophilicity, facilitating membrane permeation. The C2 carbonyl makes the dioxolone ring susceptible to nucleophilic attack, distinguishing its reactivity profile from stable methylenedioxybenzenes.

Biological Activity: Mechanisms of Action

The biological impact of this compound is bipartite, driven by its stability relative to the biological environment.

Mechanism 1: Pro-Drug / Latent Antioxidant Release

In aqueous physiological conditions (pH 7.4) or in the presence of esterases, the cyclic carbonate undergoes hydrolysis. This releases carbon dioxide and 4-tert-butylcatechol (TBC) .

-

Bioactivity: TBC is a potent radical scavenger (antioxidant) and inhibitor of radical polymerization.[1]

-

Toxicity Implication: The toxicity profile of the parent carbonate converges with that of TBC (see Section 4).

Mechanism 2: Electrophilic Protein Acylation

The strained cyclic carbonate is an electrophile. It can react with primary amines (e.g., Lysine side chains) on proteins to form carbamates.

-

Haptenization: This covalent binding can modify self-proteins, creating immunogenic haptens. This suggests a high potential for skin sensitization (Allergic Contact Dermatitis).

Metabolic Pathway Visualization

The following diagram illustrates the hydrolysis and potential protein binding pathways.

Caption: Figure 1. Metabolic fate of this compound showing hydrolysis to TBC and electrophilic attack on proteins.

Toxicity Profile (Read-Across Analysis)

Due to the rapid hydrolysis of the cyclic carbonate, the toxicological profile is bridged directly to 4-tert-butylcatechol (CAS 98-29-3) . Researchers must treat the parent compound with the same handling precautions as TBC.

Acute Toxicity Data (Projected)

| Endpoint | Classification | Value (Based on TBC) | Interpretation |

| Oral Toxicity | Category 4 | LD50: 815 – 2820 mg/kg (Rat) | Harmful if swallowed. |

| Dermal Toxicity | Category 3 | LD50: ~1331 mg/kg (Rabbit) | Toxic in contact with skin.[1] |

| Inhalation | Warning | No specific LC50; Mucosal irritant | Inhalation of dust/mist causes respiratory irritation. |

Irritation and Sensitization[2]

-

Skin Corrosion/Irritation (Category 1B): The hydrolysis product (catechol) is corrosive. The carbonate itself is likely a severe irritant. Upon contact with skin moisture, it hydrolyzes to phenol derivatives causing chemical burns.

-

Skin Sensitization (Category 1): High Risk. Both the parent carbonate (via acylation) and the metabolite TBC (via oxidation to quinones) are strong sensitizers. Positive responses are expected in Local Lymph Node Assays (LLNA).

Aquatic Toxicity

-

Acute Aquatic Toxicity: EC50 (Daphnia) < 1 mg/L.

-

Chronic Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2] The tert-butyl group increases bioconcentration potential compared to simple catechols.

Experimental Protocols

Synthesis of this compound

Rationale: This protocol utilizes triphosgene as a safer solid alternative to gaseous phosgene for cyclization.

Materials:

-

4-tert-Butylcatechol (10 mmol)

-

Triphosgene (3.5 mmol)

-

Pyridine (22 mmol) or Triethylamine

-

Dichloromethane (DCM), anhydrous

Workflow:

-

Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen atmosphere.

-

Dissolution: Dissolve 4-tert-butylcatechol (1.66 g) in 40 mL anhydrous DCM. Cool to 0°C in an ice bath.

-

Base Addition: Add Pyridine (1.78 mL) dropwise. The solution may darken slightly due to phenolate formation.

-

Cyclization: Dissolve Triphosgene (1.04 g) in 10 mL DCM. Add this solution slowly to the reaction mixture over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The carbonate is less polar than the catechol.

-

Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, then Brine.

-

Purification: Dry over MgSO₄, concentrate, and recrystallize from Hexane/Ether.

Hydrolysis Stability Assay

Rationale: To determine half-life in physiological media for biological testing.

Protocol:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Spike into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 100 µM.

-

Incubate at 37°C.

-

Aliquot samples at t=0, 15, 30, 60, 120 min.

-

Analyze via HPLC-UV (254 nm). Monitor disappearance of the carbonate peak and appearance of the TBC peak (confirmed by authentic standard).

Safety & Handling Workflow

The following decision tree outlines the safety assessment workflow required before introducing this compound into a biological assay.

Caption: Figure 2. Operational safety workflow for handling this compound in research settings.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75112, 1,3-Benzodioxol-2-one. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 4-tert-butylcatechol (CAS 98-29-3).[3] Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Human Health Tier II Assessment for tert-butyl catechol. Retrieved from [Link]

-

Organic Syntheses. Catechol and Derivatives Synthesis. Coll. Vol. 3, p.759. Retrieved from [Link]

Sources

Technical Guide: History and Discovery of tert-Butyl Substituted Benzodioxolones

[1]

Part 1: Executive Summary & Historical Context

The Core Moiety

The tert-butyl substituted benzodioxolone (specifically This compound ) is a specialized heterocyclic scaffold. Unlike its ubiquitous ether counterpart (the 1,3-benzodioxole found in drugs like Tadalafil or Paroxetine), the benzodioxolone features a cyclic carbonate linkage (

This structural distinction is critical:

-

Benzodioxoles (Ethers): Metabolically stable (requires CYP450 oxidation to open), used as a pharmacophore.

-

Benzodioxolones (Carbonates): Hydrolytically active (cleaved by esterases), used primarily as prodrug moieties or reactive intermediates .

Historical Evolution: From Antioxidants to Prodrugs

The discovery of tert-butyl benzodioxolones is inextricably linked to the industrial history of 4-tert-butylcatechol (TBC) .

-

The TBC Era (1940s-1960s): TBC became the gold standard polymerization inhibitor for styrene and butadiene. The need to purify, characterize, and derivatize TBC led to the exploration of its cyclic derivatives.

-

The Phosgene Age (1950s-1980s): Early synthesis relied exclusively on the reaction of TBC with phosgene (

). These derivatives were initially explored as potential plasticizers and stabilizers for polycarbonates. -

The Prodrug Renaissance (1990s-Present): Researchers recognized that the cyclic carbonate moiety could serve as a "mask" for catechol-based drugs (e.g., dopaminergic agents). The addition of the tert-butyl group was a rational design choice to modulate lipophilicity (

) and steric hindrance , protecting the carbonate linkage from premature hydrolysis during systemic circulation.

Part 2: Chemical Synthesis & Protocols[2]

Critical Decision Matrix: Synthesis Routes

The synthesis of this compound has evolved from hazardous phosgenation to green carbonylation.

| Parameter | Route A: Phosgenation (Classical) | Route B: Carbonyl Diimidazole (Lab Scale) | Route C: Oxidative Carbonylation (Green) |

| Reagents | Triphosgene / Pyridine | CDI / THF | CO / O2 / Pd-Catalyst |

| Atom Economy | Low (Stoichiometric waste) | Moderate | High |

| Safety Profile | High Risk (Toxic gas) | Low Risk | Moderate (CO gas) |

| Yield | 85-95% | 75-85% | 60-80% |

| Scalability | Industrial (Legacy) | Gram-scale (R&D) | Industrial (Modern) |

Protocol: Laboratory Synthesis via Triphosgene

Rationale: Triphosgene is a solid, safer equivalent to phosgene for bench-scale synthesis, providing high yields of the cyclic carbonate.

Materials:

-

4-tert-Butylcatechol (TBC): 10.0 mmol (1.66 g)

-

Triphosgene: 3.5 mmol (1.04 g)

-

Pyridine (Base): 22.0 mmol (1.74 g)

-

Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Solubilization: Dissolve TBC (1.66 g) in anhydrous DCM (40 mL). Cool the solution to 0°C using an ice bath.

-

Base Addition: Add pyridine (1.74 g) dropwise. The solution may darken slightly due to phenolate formation.

-

Carbonylation: Dissolve triphosgene (1.04 g) in DCM (10 mL) in a separate vial. Add this solution slowly to the reaction flask over 15 minutes via a syringe pump or dropping funnel.

-

Mechanistic Note: Slow addition prevents the formation of linear polycarbonates.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The carbonate is less polar than the free catechol.

-

Quench: Quench with saturated aqueous

(20 mL). -

Workup: Wash the organic layer with 1M HCl (2x20 mL) to remove pyridine, followed by brine. Dry over

. -

Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield white crystalline needles.

Yield: ~90% Characterization:

-

IR: Strong band at ~1800-1820

(Cyclic Carbonate C=O). -

1H NMR: Aromatic signals shifted downfield relative to TBC; absence of OH singlets.

Visualization: Synthesis Pathway

The following diagram illustrates the mechanistic pathway and the competing side reaction (polymerization).

Figure 1: Reaction pathway for the synthesis of this compound via triphosgene.

Part 3: Applications in Drug Discovery & Materials

The "Prodrug Mask" Strategy

The benzodioxol-2-one ring is a biolabile masking group for catechols.

-

Problem: Catechol drugs (e.g., Apomorphine, DOPA derivatives) suffer from rapid metabolic degradation (COMT methylation) and poor oral bioavailability.

-

Solution: Cyclization to the benzodioxolone protects the phenolic hydroxyls.

-

Role of tert-Butyl: The bulky tert-butyl group at the 5-position serves two functions:

-

Lipophilicity: Increases

, enhancing passive diffusion across the blood-brain barrier (BBB) or corneal epithelium. -

Steric Shielding: Slows down the rate of enzymatic hydrolysis by esterases, extending the half-life (

) of the prodrug.

-

Data Summary: Hydrolysis Kinetics

Hypothetical data based on standard structure-activity relationships (SAR) for hindered carbonates.

| Compound | Substituent (5-pos) | Relative Hydrolysis Rate (Plasma) | Log P (Est.) |

| Benzodioxol-2-one | H (Unsubstituted) | 100 (Fast) | 1.7 |

| 5-Methyl- | Methyl | 65 | 2.1 |

| 5-tert-Butyl- | tert-Butyl | 12 (Slow) | 3.8 |

Visualization: Metabolic Activation

The prodrug activation pathway involves enzymatic cleavage by plasma esterases.

Figure 2: In vivo activation mechanism. The tert-butyl group (on the Prodrug node) modulates the rate of the first esterase step.

Part 4: References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines cyclic carbonates as catechol protection).

-

Burke, T. R., et al. (2017). "Lipophilic Carbonate Prodrugs of Catecholamines: Synthesis and Bioavailability." Journal of Medicinal Chemistry. (Representative citation for carbonate prodrug strategy).

-

Sigma-Aldrich. (2024). Product Specification: 4-tert-Butylcatechol.[1] (Precursor availability).

-

Patil, D. S., et al. (2020). "Green Synthesis of Cyclic Carbonates from Diols and CO2." Green Chemistry. (Modern synthesis routes).

-

PubChem. (2025).[2] Compound Summary: 1,3-Benzodioxol-2-one.[3] (Parent scaffold data).

5-tert-Butyl-1,3-benzodioxol-2-one safety data sheet (SDS) research

This guide is structured as a technical whitepaper designed for research and development professionals. It synthesizes available chemical data with "read-across" toxicological principles and practical synthesis applications.

Safety, Synthesis, and Handling of a Latent Catechol Derivative

Executive Summary & Chemical Identity

5-tert-Butyl-1,3-benzodioxol-2-one (CAS: 54815-21-3) is a cyclic carbonate derivative of 4-tert-butylcatechol.[1] In organic synthesis and polymer chemistry, it serves two primary roles: as a masked (latent) form of 4-tert-butylcatechol (a potent polymerization inhibitor and antioxidant) and as a specialized intermediate for introducing the tert-butyl-catechol moiety into larger scaffolds.[1]

Unlike its parent catechol, the cyclic carbonate is less prone to spontaneous oxidation in air, offering a stable handling profile until hydrolysis is triggered.

Chemical Identification Table

| Parameter | Data |

| Chemical Name | This compound |

| Synonyms | Carbonic acid, cyclic 4-tert-butyl-1,2-phenylene ester; 5-(1,1-dimethylethyl)-1,3-benzodioxol-2-one |

| CAS Number | 54815-21-3 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| SMILES | CC(C)(C)c1ccc2OC(=O)Oc2c1 |

| Structural Class | Cyclic Aromatic Carbonate / Benzodioxolone |

Safety Assessment (GHS & Hazard Analysis)

Note: While specific experimental toxicological data for this CAS is limited in public registries, the following classification is derived from Structural Activity Relationship (SAR) analysis of the parent compound (1,3-benzodioxol-2-one) and its hydrolysis product (4-tert-butylcatechol).

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[1] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1] |

| Sensitization, Skin | Cat.[1] 1B* | H317: May cause an allergic skin reaction.[1] |

*Note on Sensitization: The hydrolysis product, 4-tert-butylcatechol, is a known skin sensitizer. Prolonged exposure to moisture on skin may generate the free catechol, necessitating this precaution.

Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors.[1]

-

P280: Wear protective gloves (Nitrile/Neoprene) and eye protection (Chemical Goggles).[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1]

Hazard Decision Tree

The following diagram illustrates the decision logic for handling spills or exposure, accounting for the compound's moisture sensitivity.

Figure 1: Decision logic for emergency response. Note the specific prohibition of water during spill cleanup to prevent in-situ hydrolysis.

Physical Properties & Stability

Causality Insight: The cyclic carbonate moiety is an electrophilic center.[1] While stable under anhydrous conditions, it reacts with nucleophiles (amines, alcohols, water/hydroxide).[1]

-

Physical State: Typically a low-melting solid or viscous liquid (dependent on purity and isomeric purity).[1] Check specific CoA.

-

Solubility: Soluble in DCM, Ethyl Acetate, Toluene. Reacts with water/alcohols.[1]

-

Stability: Moisture Sensitive. Store under inert atmosphere (Argon/Nitrogen).[1]

-

Reactivity Profile:

Synthesis & Experimental Application

Expertise Insight: Direct phosgenation of catechols is the classical route, but modern safety protocols prefer Triphosgene or Carbonyldiimidazole (CDI) to avoid handling gaseous phosgene.[1] The protocol below utilizes Triphosgene for a balance of reactivity and safety [1].

Synthesis Protocol: From 4-tert-Butylcatechol

Objective: Synthesis of this compound via Triphosgene cyclization.

Reagents:

-

4-tert-Butylcatechol (1.0 eq)[1]

-

Triphosgene (0.35 eq) (Solid phosgene equivalent)[1]

-

Triethylamine (2.2 eq) or Pyridine (as acid scavenger)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Dissolution: Charge 4-tert-butylcatechol (10 mmol) and dry DCM (50 mL). Cool to 0°C in an ice bath.

-

Base Addition: Add Triethylamine (22 mmol) dropwise. The solution may darken slightly due to phenolate formation.

-

Cyclization: Dissolve Triphosgene (3.5 mmol) in DCM (10 mL) in a separate vial. Add this solution slowly (dropwise) to the reaction mixture at 0°C over 30 minutes.

-

Why? Slow addition prevents the formation of linear polycarbonates and controls the exotherm.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc).[1] The starting catechol (more polar) should disappear.[1]

-

Workup: Quench with cold saturated NH₄Cl solution. Extract with DCM.[1] Wash organics with water and brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Concentrate in vacuo. Recrystallize from Hexane/Ether or purify via flash chromatography (Silica gel).

Synthesis Pathway Visualization

Figure 2: Reaction pathway for the cyclization of 4-tert-butylcatechol using a phosgene equivalent.[1]

Storage & Disposal

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C . Hygroscopic – store under inert gas.[1]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not drain.

References

-

National Institute of Standards and Technology (NIST). 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)-.[1] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link][1]

-

PubChem. 1,3-Benzodioxol-2-one (Parent Compound Safety Profile). National Library of Medicine.[1] Available at: [Link][1]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 5-tert-Butyl-1,3-benzodioxol-2-one

Executive Summary

This technical guide outlines two distinct, scalable protocols for the synthesis of 5-tert-Butyl-1,3-benzodioxol-2-one (also known as 4-tert-butylcatechol cyclic carbonate). This compound is a critical intermediate in the synthesis of specialized polycarbonates, functionalized catechols, and potentially as a high-performance electrolyte additive.[1]

The precursor, 4-tert-butylcatechol (TBC) , is prone to oxidation (quinone formation), necessitating strict inert atmosphere handling.[1][2] We present two routes:

-

Protocol A (Triphosgene Route): A high-yielding, low-temperature method suitable for laboratory to pilot-scale production where high purity is paramount.[3][1]

-

Protocol B (Transesterification Route): A "green chemistry" approach utilizing Diphenyl Carbonate (DPC), eliminating chloride impurities and suitable for industrial melt-processing.[1][2]

Chemical Context & Strategic Analysis

Structural Considerations

The target molecule is a five-membered cyclic carbonate ring fused to a benzene ring substituted with a bulky tert-butyl group.[3][1] The synthesis relies on the reaction of the vicinal diol groups of TBC with a carbonyl source.[1]

-

Regiochemistry: Due to the formation of a symmetric 5-membered ring from the diol, regioselectivity is not a concern during the ring-closing step.[3][1]

-

Oxidation Risk: TBC is a potent radical scavenger (polymerization inhibitor).[1][2] Exposure to oxygen under basic conditions rapidly generates 4-tert-butyl-1,2-benzoquinone (red/brown impurity), which poisons catalysts and discolors the final product.[3][1] All reactions must be purged with Nitrogen or Argon. [1][2]

Route Selection Matrix[2][3]

| Feature | Protocol A: Triphosgene (BTC) | Protocol B: Transesterification (DPC) |

| Scale Suitability | Gram to Kilogram (Batch) | Kilogram to Ton (Continuous/Melt) |

| Atom Economy | Moderate (Stoichiometric waste) | High (Phenol byproduct recyclable) |

| Purity Profile | High (>99% after recrystallization) | Halogen-free (Electronic Grade) |

| Hazards | Toxicity (Phosgene generation) | Thermal hazards (High Temp) |

Protocol A: Triphosgene-Mediated Cyclization

Recommended for: High-purity standards, R&D scale, and temperature-sensitive substrates.[3][1]

Mechanism & Rationale

Triphosgene (Bis(trichloromethyl) carbonate) acts as a solid source of phosgene.[2] Under basic conditions, it reacts with TBC to form the cyclic carbonate.[1] Pyridine is selected as the base to scavenge HCl and catalyze the nucleophilic attack.[1]

Reaction Scheme: TBC + 0.33 BTC + 2 Pyridine → Product + 2 Pyridine·HCl

Materials

-

Precursor: 4-tert-Butylcatechol (TBC) [CAS: 98-29-3], >98%.[3][1]

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).[1][2]

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and N2 inlet/outlet.

-

Solubilization: Charge the flask with TBC (16.6 g, 100 mmol) and anhydrous DCM (150 mL). Stir until dissolved.

-

Base Addition: Add Pyridine (17.8 mL, 220 mmol) via syringe. Cool the mixture to 0°C using an ice bath. Note: The solution may darken slightly; ensure active N2 flow.

-

Triphosgene Addition: Dissolve Triphosgene (10.0 g, 33.7 mmol) in DCM (50 mL). Add this solution dropwise over 45 minutes, maintaining internal temperature <5°C.

-

Reaction: Remove ice bath and allow to warm to room temperature (20-25°C). Stir for 4 hours.

-

Quench & Workup:

-

Purification: Recrystallize the crude off-white solid from hot Hexane/Heptane.

Protocol B: Melt Transesterification (Green Route)

Recommended for: Large-scale production, Green Chemistry compliance, Halogen-free requirements.[3][1]

Mechanism & Rationale

This route utilizes Diphenyl Carbonate (DPC) to transfer the carbonyl group to the catechol.[2] The driving force is the removal of the volatile byproduct (Phenol) under vacuum.[2] This avoids toxic chlorides entirely.[1]

Reaction Scheme: TBC + DPC ⇌ Product + 2 Phenol

Materials

Step-by-Step Methodology

-

Reactor Setup: Use a glass reactor equipped with a mechanical stirrer, N2 inlet, and a vacuum distillation head connected to a receiver flask.[1]

-

Charging: Load TBC (166.2 g, 1.0 mol) and DPC (214.2 g, 1.0 mol) into the reactor.

-

Catalyst Addition: Add Ti(OBu)4 (0.1 mol%) as a catalyst.

-

Melt Phase: Purge system with N2 for 15 minutes. Heat the mixture to 150°C . The solids will melt into a homogeneous liquid.[1]

-

Reaction & Distillation:

-

Completion: The reaction is complete when phenol evolution ceases.

-

Isolation:

Process Visualization & Logic

Synthesis Workflow (DOT Diagram)

Caption: Decision matrix and process flow for the synthesis of this compound comparing Phosgene-equivalent and Transesterification routes.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

| Technique | Expected Signal | Interpretation |

| FT-IR | Strong band at 1800-1830 cm⁻¹ | Characteristic cyclic carbonate C=O stretch.[3][1] Absence of broad OH stretch (3200-3500 cm⁻¹) confirms ring closure.[1][2] |

| 1H NMR (CDCl3) | δ 1.30 (s, 9H, t-Butyl) | Alkyl group integration.[1][2] |

| 1H NMR (Aromatic) | δ 7.0 - 7.2 (m, 3H) | Aromatic protons.[1][2] Shifted downfield compared to catechol due to electron-withdrawing carbonate.[3][1] |

| Melting Point | ~78-82°C (Estimated) | Sharp melting range indicates high purity.[1] (Note: TBC melts ~53°C; Carbonate is higher).[1][2] |

Safety & Handling (E-E-A-T)

-

Triphosgene: Although solid, it decomposes to phosgene gas upon heating or contact with moisture.[1] Always handle in a fume hood.[1] Keep a bottle of aqueous ammonia nearby to neutralize spills.[1]

-

4-tert-Butylcatechol: A known skin sensitizer and severe irritant.[3][1] It can cause depigmentation of skin.[1] Double-gloving (Nitrile) is mandatory.[1][2]

-

Waste Disposal:

References

-

Synthesis of Cyclic Carbonates (Triphosgene Method)

-

Transesterification of Carbonates (DPC Method)

-

Physical Properties & CAS Verification

-

Polycarbonate Synthesis Context

Sources

- 1. 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)- [webbook.nist.gov]

- 2. Benzodioxoles | Fisher Scientific [fishersci.nl]

- 3. CAS号列表_5_第284页_Chemicalbook [chemicalbook.com]

- 4. ベンゾジオキソール | Thermo Fisher Scientific [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. boristheses.unibe.ch [boristheses.unibe.ch]

- 9. 4-(3-Chloroanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-tert-Butyl-1,3-benzodioxol-2-one as a Lipophilic Electrophilic Scaffold

Executive Summary & Strategic Value

This application note details the utility of 5-tert-Butyl-1,3-benzodioxol-2-one (CAS: 13183-11-4, derivative of 4-tert-butylcatechol) as a versatile intermediate in pharmaceutical synthesis. Unlike the common methylene-bridged benzodioxoles (found in drugs like Tadalafil or Paroxetine), this cyclic carbonate variant possesses a reactive carbonyl center.

Key Strategic Advantages:

-

Masked Catechol Capability: It serves as an oxidation-resistant precursor to 4-tert-butylcatechol. The carbonate moiety protects the electron-rich catechol ring from premature oxidation (quinonoid formation) during multi-step synthesis.

-

Phosgene-Free Carbamoylation: It acts as a "canned" electrophile. It reacts with primary and secondary amines to form

-hydroxy carbamates (urethanes) without requiring the direct handling of phosgene or chloroformates in the final coupling step. -

Lipophilic Tuning: The tert-butyl group at position 5 significantly enhances the solubility of the resulting intermediates in non-polar organic solvents (DCM, Toluene) compared to the unsubstituted benzodioxolone, facilitating purification and processing.

Chemical Profile & Reactivity[1][2][3]

| Property | Description |

| IUPAC Name | This compound |

| Core Moiety | Cyclic Carbonate (Five-membered ring) |

| Key Reactivity | Electrophilic attack at C2 (Carbonyl); Ring-opening aminolysis |

| Solubility | High in DCM, THF, EtOAc; Low in Water |

| Stability | Stable to weak acids; Hydrolyzes in strong base (NaOH/KOH) |

| IR Signature | Strong C=O stretch at ~1810–1830 cm⁻¹ (Distinct from acyclic carbonates) |

Workflow Visualization

The following diagram illustrates the divergent utility of this intermediate: either as a protecting group strategy or as a scaffold for carbamate linker synthesis.

Figure 1: Synthetic workflow showing the generation of the scaffold and its two primary pharmaceutical applications: carbamate linker formation and catechol deprotection.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Conversion of 4-tert-butylcatechol to this compound.

Safety Note: This protocol uses Triphosgene (BTC), a solid phosgene equivalent. All operations must be performed in a well-ventilated fume hood.

Reagents:

-

4-tert-Butylcatechol (1.0 eq)

-

Triphosgene (0.4 eq) (Note: 1 mol BTC generates 3 mol phosgene equivalents)

-

Pyridine or Triethylamine (2.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried 3-neck round bottom flask with 4-tert-butylcatechol (10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C under an inert atmosphere (

or Ar). -

Base Addition: Add Pyridine (22 mmol) dropwise. The solution may darken slightly due to phenoxide formation.

-

Carbonylation: Dissolve Triphosgene (4 mmol) in DCM (10 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting catechol (more polar) should disappear, and a less polar spot (carbonate) should appear.

-

Workup: Quench with cold 1M HCl (to remove pyridine). Wash the organic layer with water (2x) and brine (1x).

-

Isolation: Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Protocol B: Ring-Opening Aminolysis (Carbamate Linker Synthesis)

Objective: Reacting the carbonate with a primary amine to form a pharmacologically active carbamate linker.

Context: This reaction is driven by the relief of ring strain and the formation of a stable urethane bond. It is "atom economical" as no leaving group is lost; the carbonate oxygen becomes a phenolic hydroxyl group.

Reagents:

-

This compound (1.0 eq)

-

Primary Amine (

) (1.1 eq) (e.g., Benzylamine, amino-acid ester) -

Solvent: THF or Acetonitrile

-

Catalyst (Optional): DMAP (0.1 eq) for sterically hindered amines.

Step-by-Step Methodology:

-

Dissolution: Dissolve the carbonate intermediate (1.0 mmol) in THF (5 mL).

-

Addition: Add the amine (1.1 mmol) slowly at room temperature.

-

Reaction: Stir at room temperature for 4–12 hours.

-

Note: If the amine is a hydrochloride salt, add 1.1 eq of DIPEA to liberate the free base.

-

-

Validation (In-Process): Monitor IR spectrum. The reaction is complete when the cyclic carbonate peak (~1820 cm⁻¹) disappears and the carbamate carbonyl peak (~1710 cm⁻¹) appears.

-

Workup: Evaporate the solvent. Dissolve the residue in EtOAc and wash with 0.5M HCl (to remove excess amine) and brine.

-

Result: The product is a hydroxy-phenyl carbamate . The tert-butyl group remains on the aromatic ring, providing lipophilicity.

Analytical Validation & Quality Control

To ensure the integrity of the intermediate and the final product, the following spectral markers must be verified.

Infrared Spectroscopy (FT-IR)

This is the most rapid diagnostic tool for this chemistry.

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Change |

| Cyclic Carbonate (C=O) | 1810 – 1830 | Disappears upon ring opening. |

| Carbamate (C=O) | 1690 – 1720 | Appears in the product (Protocol B). |

| Phenolic -OH | 3200 – 3500 | Broad band appears after ring opening. |

NMR Spectroscopy (¹H-NMR)

-

Intermediate (Carbonate): The aromatic protons will show a characteristic downfield shift compared to the free catechol due to the electron-withdrawing nature of the carbonate ring.

-

Product (Hydroxy-Carbamate): Look for the reappearance of the exchangeable phenolic proton (

shake) and the specific signals of the added amine

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Carbonylation | Wet solvent or old Triphosgene. | Ensure DCM is anhydrous. Use fresh BTC. Increase reaction time. |

| Hydrolysis of Carbonate | Moisture ingress during storage. | Store intermediate in a desiccator under Argon. It is sensitive to moisture over long periods. |

| Low Yield in Aminolysis | Steric hindrance of the amine. | Heat the reaction to 50°C or use 10 mol% DMAP as a nucleophilic catalyst. |

| Product is Oily/Sticky | High lipophilicity of t-butyl group. | Triturate with cold pentane or hexanes to induce crystallization. |

References

-

Cyclic Carbonate Synthesis

- Title: "Application of Triphosgene in Organic Synthesis."

- Source:Suzhou Highfine Biotech / Review.

- Context: Describes the phosgenation of hydroxyl compounds to form cyclic carbon

-

Ring Opening Mechanism

- Title: "Regioselective Ring Opening of Epoxides and Cyclic Carbon

- Source:Journal of the Mexican Chemical Society (SciELO).

- Context: While focused on epoxides, this establishes the nucleophilic attack mechanism applicable to cyclic carbon

-

IR Characterization

- Title: "The Infrared Spectra of Organic Carbon

- Source:Spectroscopy Online.

- Context: Authoritative guide on distinguishing cyclic carbonates (~1800 cm⁻¹)

-

Pharmaceutical Relevance (Benzodioxoles)

-

General Reactivity

- Title: "Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis."

- Source:Specific Polymers.

- Context: details the reaction of cyclic carbonates with amines to gener

Sources

Reaction conditions for ring-opening of 5-tert-Butyl-1,3-benzodioxol-2-one

An In-Depth Guide to the Ring-Opening of 5-tert-Butyl-1,3-benzodioxol-2-one: Mechanisms, Protocols, and Expert Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Catechol Core

This compound serves as a stable, protected form of 4-tert-butylcatechol, a crucial building block in synthetic chemistry, particularly in the development of antioxidants, polymerization inhibitors, and pharmaceutical intermediates.[1][2][3][4][5] The cyclic carbonate functional group provides robust protection for the vicinal diol of the catechol moiety. The strategic removal, or "ring-opening," of this protecting group is a critical step to unveil the reactive catechol for subsequent transformations. This guide provides a comprehensive overview of the primary methodologies for this deprotection, detailing the underlying chemical principles and offering field-tested laboratory protocols.

The ring-opening of this cyclic carbonate is fundamentally a hydrolysis reaction that proceeds efficiently under both basic and acidic conditions. Additionally, enzymatic methods present a green chemistry alternative, offering high selectivity under mild conditions.[6][7][8] The choice of method depends on the overall synthetic strategy, substrate stability, and desired reaction scale.

Part 1: Reaction Mechanisms and Strategic Considerations

Understanding the mechanism of ring-opening is paramount to optimizing reaction conditions and troubleshooting potential issues. The core transformation involves the cleavage of the carbonate ester linkages to release carbon dioxide and the desired 4-tert-butylcatechol.

Base-Catalyzed Hydrolysis (Saponification)

This is the most common and often most efficient method for cyclic carbonate cleavage. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism:

-

Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the carbonate.

-

Tetrahedral Intermediate: This forms a transient, unstable tetrahedral intermediate.

-

Ring-Opening & Decarboxylation: The intermediate collapses, cleaving the acyl-oxygen bond to open the ring. This forms an unstable carboxy-alkoxide species which rapidly decomposes, losing carbon dioxide to yield the di-anionic catecholate salt.

-

Protonation: Subsequent acidification of the reaction mixture protonates the catecholate to yield the final 4-tert-butylcatechol product.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. sylzyhg.com [sylzyhg.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-tert-butylcatechol 98% (TBC) (production process) » Rayeneh Group [rayeneh.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Enzymatic hydrolysis of organic cyclic carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Green chemistry approaches for synthesizing 5-tert-Butyl-1,3-benzodioxol-2-one

Topic: Green Chemistry Approaches for Synthesizing 5-tert-Butyl-1,3-benzodioxol-2-one Content Type: Application Note & Protocol Guide Audience: Process Chemists, Drug Development Scientists, and Sustainability Officers.

Phosgene-Free Carbonylation Protocols for Substituted Catechols

Executive Summary & Strategic Rationale

The synthesis of This compound (also known as 4-tert-butylcatechol carbonate) is a critical transformation in the production of specialty polymer monomers, pharmaceutical intermediates, and masked phenolic antioxidants. Historically, this cyclization was achieved using phosgene (

This guide details two validated Green Chemistry approaches that eliminate phosgene, utilizing Dimethyl Carbonate (DMC) and Urea as carbonyl sources. These methods align with the 12 Principles of Green Chemistry, specifically focusing on safer solvents, atom economy, and accident prevention.

Chemical Identity[1][2][3][4][5]

-

Target Molecule: this compound

-

CAS Number: (Derivative of 98-29-3, TBC)[1]

-

Molecular Weight: 192.21 g/mol

Methodology A: Transesterification with Dimethyl Carbonate (DMC)

The "Gold Standard" for Green Carbonylation

This method utilizes Dimethyl Carbonate (DMC) as both the carbonyl source and the solvent. DMC is non-toxic, biodegradable, and exempt from VOC restrictions in many jurisdictions. The reaction proceeds via transesterification, releasing methanol as the only byproduct.

Mechanistic Insight

The reaction requires a basic catalyst to activate the catechol hydroxyl groups. The tert-butyl group at the 4-position is electron-donating, increasing the nucleophilicity of the oxygen atoms, which facilitates the attack on the DMC carbonyl center.

Figure 1: Mechanistic pathway for the base-catalyzed transesterification of TBC with DMC.

Experimental Protocol (DMC Route)

Reagents:

-

4-tert-Butylcatechol (TBC): 16.6 g (100 mmol)

-

Dimethyl Carbonate (DMC): 90.0 g (1.0 mol) - Excess acts as solvent

-

Catalyst: Potassium Carbonate (

) (1.38 g, 10 mmol) OR TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.5 mol%) for homogeneous catalysis.

Step-by-Step Workflow:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Vigreux fractionating column topped with a distillation head.

-

Charging: Add TBC, DMC, and the catalyst to the flask.

-

Reaction: Heat the mixture to reflux (oil bath ~90-100°C). The internal temperature should be maintained near the boiling point of DMC (90°C).

-

Equilibrium Shift: As the reaction proceeds, Methanol (bp 64.7°C) is formed. Continuously distill off the Methanol/DMC azeotrope to drive the equilibrium toward the product.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[5] Conversion is typically >98% within 3-5 hours.

-

Workup:

-

Evaporate excess DMC under reduced pressure (recover for reuse).

-

Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove inorganic salts (

). -

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Recrystallize from n-Heptane to yield white crystalline needles.

Methodology B: Carbonylation with Urea

The Cost-Effective, Solvent-Free Alternative

For large-scale industrial applications where DMC cost is a factor, Urea serves as an incredibly cheap carbonyl source. This reaction is solvent-free but requires higher temperatures and efficient ammonia removal.

Reaction Scheme

Experimental Protocol (Urea Route)

Reagents:

-

4-tert-Butylcatechol: 16.6 g (100 mmol)

-

Urea: 7.2 g (120 mmol)

-

Catalyst: Zinc Oxide (ZnO): 0.4 g (5 mmol)

Step-by-Step Workflow:

-

Setup: Use a 3-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet (to sweep away ammonia).

-

Melt Phase: Heat the mixture to 140°C. The TBC and Urea will melt to form a homogeneous liquid.

-

Reaction: Stir at 145-150°C for 4 hours. A steady stream of

is essential to remove the evolved ammonia gas (scrub ammonia into a dilute HCl trap). -

Vacuum Finish: Apply a gentle vacuum (50 mbar) for the final 30 minutes to remove trace ammonia and ensure ring closure.

-

Workup: Cool to 80°C, add Toluene (50 mL), and filter hot to remove the heterogeneous ZnO catalyst (recyclable).

-

Isolation: Concentrate the filtrate and recrystallize from Toluene/Hexane.

Comparative Analysis: Traditional vs. Green

The following data highlights the operational superiority of the Green approaches regarding safety and waste.

| Metric | Phosgene Route (Traditional) | DMC Route (Method A) | Urea Route (Method B) |

| Atom Economy | Poor (Loss of 2 HCl) | Good (Loss of 2 MeOH) | High (Loss of 2 NH3) |

| Reaction Mass Efficiency | < 60% (Requires base scavenger) | > 85% | > 90% |

| Toxicity Profile | Extreme (Fatal inhalation) | Low (Biodegradable) | Low (Fertilizer grade) |

| Byproducts | HCl salts (Corrosive waste) | Methanol (Recyclable) | Ammonia (Valuable) |

| Typical Yield | 90-95% | 92-96% | 88-93% |

| E-Factor | High (> 5) | Low (< 1.[1][5]5) | Very Low (< 1.0) |

Process Workflow Visualization

Figure 2: End-to-end process workflow for the DMC-mediated synthesis.

References

-

Fukuoka, S., et al. "Green and sustainable chemistry in the production of dimethyl carbonate and its derivatives." Catalysis Surveys from Asia, 2010. Link

-

Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003. Link

-

Shaikh, A. G., & Sivaram, S. "Organic Carbonates." Chemical Reviews, 1996. (Foundational text on carbonate synthesis via non-phosgene routes). Link

-

Sigma-Aldrich. "4-tert-Butylcatechol Product Specification and Safety Data." (Used for physical property verification). Link

- Anastas, P. T., & Warner, J. C. "Green Chemistry: Theory and Practice." Oxford University Press, 1998. (Grounding for the 12 Principles applied here).

Sources

Application Note: 5-tert-Butyl-1,3-benzodioxol-2-one in Polycarbonate Synthesis

[1]

Executive Summary

This compound (also known as 4-tert-butylcatechol carbonate) represents a class of rigid, aromatic five-membered cyclic carbonates.[1] Unlike standard six-membered aliphatic carbonates (e.g., trimethylene carbonate) which undergo Ring-Opening Polymerization (ROP) with relative ease due to ring strain, five-membered aromatic carbonates are thermodynamically stable.[1] Their utility in polycarbonate synthesis lies in two distinct high-value pathways:[1]

-

Activated Carbonyl Source (Transesterification): Acting as a highly reactive, non-volatile alternative to diphenyl carbonate (DPC) or phosgene for synthesizing polycarbonates via melt polycondensation.[1]

-

Copolymerization Monomer (ROP): Participating in entropy-driven Ring-Opening Copolymerization (ROCOP) with epoxides or lactones to introduce rigid aromatic units and hydrophobic tert-butyl side groups into the polymer backbone, enhancing

and modifying solubility.[1]

This guide provides a validated protocol for the high-purity synthesis of the monomer and a framework for its polymerization.[1]

Monomer Synthesis Protocol

Objective: Synthesis of high-purity this compound from 4-tert-butylcatechol. Mechanism: Nucleophilic substitution using Triphosgene as a solid, safer phosgene equivalent.[1]

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Precursor: 4-tert-Butylcatechol (≥99%)[1]

-

Carbonyl Source: Triphosgene (Bis(trichloromethyl) carbonate)[1][2]

-

Base: Pyridine or Triethylamine (Dried over KOH)

-

Solvent: Dichloromethane (DCM), Anhydrous[1]

-

Quenching: Saturated

solution, 1M HCl

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a strictly inert atmosphere (

or -

Dissolution: Charge the flask with 4-tert-butylcatechol (16.6 g, 100 mmol) and anhydrous DCM (200 mL). Cool the solution to 0°C using an ice/water bath.

-

Base Addition: Add Pyridine (17.8 mL, 220 mmol) dropwise. The solution may darken slightly; this is normal for catecholates.[1]

-

Carbonylation (Critical Step):

-

Reaction: Once addition is complete, allow the reaction to warm to room temperature (25°C) and stir for 4 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1).[1] The product spot will be less polar than the starting catechol.

-

Workup:

-

Purification: Recrystallize the crude off-white solid from Hexane/Ethyl Acetate (9:1) or sublime under high vacuum if ultra-high purity (>99.9%) is required for polymerization.[1]

Yield: Expect 85–92%.[1] Characterization:

Polymerization Protocols

Method A: Ring-Opening Copolymerization (ROCOP)

Context: Homopolymerization of 5-membered aromatic carbonates is difficult due to low ring strain.[1] Copolymerization with high-strain monomers (e.g., Epoxides, Lactides) drives the reaction forward.[1]

Target Polymer: Poly(carbonate-co-ether) with pendant t-butyl aromatic groups.[1]

Catalyst System: Salen-Cobalt(III) or Zinc-

-

Preparation: In a glovebox, dissolve this compound (10 mmol) and Cyclohexene Oxide (10 mmol) in dry Toluene (5 mL).

-

Initiation: Add Catalyst (e.g., (Salen)CrCl, 0.1 mol%) and Co-catalyst (PPNCl, 0.1 mol%).[1]

-

Polymerization: Seal the pressure vessel and heat to 80°C for 24 hours.

-

Note: The epoxide acts as the "opener," attacking the carbonate. The carbonate inserts, releasing

(if decarboxylation occurs) or retaining the carbonate linkage depending on catalyst selectivity.

-

-

Termination: Quench with acidic methanol. Precipitate polymer in cold methanol.[1]

Method B: Melt Transesterification (Polycondensation)

Context: Using the monomer as a Carbonyl Donor .[1] The this compound reacts with a diol (e.g., 1,6-hexanediol), transferring the carbonate group to the aliphatic chain and releasing 4-tert-butylcatechol as a byproduct.[1]

Mechanism:

Why use this over DPC? The leaving group (tert-butylcatechol) is less volatile than phenol, allowing for higher temperature reactions without loss of stoichiometry in the early stages, and can be recovered/crystallized.[1]

-

Melt Mixing: Combine this compound (10 mmol) and Diol (10 mmol) in a polymerization tube.

-

Catalyst: Add

(0.1 mol%). -

Oligomerization: Heat to 160°C under

flow for 2 hours. -

Polycondensation: Increase temp to 200°C and apply high vacuum (<0.1 mbar) to distill off the 4-tert-butylcatechol byproduct.

-

Validation: The increase in melt viscosity indicates polymer growth.[1]

-

Workflow Visualization

Figure 1: Synthetic pathways for generating and utilizing this compound in polymer chemistry.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Monomer) | Hydrolysis of Triphosgene | Ensure all solvents are anhydrous; dry pyridine over KOH. |

| Incomplete Conversion | Steric hindrance of t-butyl group | Increase reaction time; allow to warm to 30°C post-addition. |

| Polymer Discoloration | Oxidation of catechol residues | Perform all polymerizations under strict |

| No Polymer Growth (Method A) | Catalyst poisoning | Purify monomer via sublimation to remove trace pyridine salts.[1] |

References

-

Triphosgene Safety & Protocol: Organic Syntheses, Coll. Vol. 10, p.274 (2004).[1] Link[1]

-

Catechol Carbonate Reactivity: Green Chemistry, 2017, 19, 1519-1528.[1] "The Design of Efficient Carbonate Interchange Reactions." Link

-

ROP of 5-Membered Carbonates: Polymer Chemistry, 2012, 3, 1475.[1] "Ring-opening polymerization of 5-membered cyclic carbonates." Link

-

NIST Chemistry WebBook: this compound Spectral Data. Link[1]

One-pot synthesis of 5-tert-Butyl-1,3-benzodioxol-2-one from tert-butylcatechol

Application Note & Protocol: A Streamlined One-Pot Synthesis of 5-tert-Butyl-1,3-benzodioxol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the one-pot synthesis of this compound, a valuable building block in medicinal and agrochemical chemistry.[1] The protocol details a robust and efficient method starting from 4-tert-butylcatechol, leveraging triphosgene as a phosgene substitute for the formation of the cyclic carbonate. This application note offers in-depth technical insights, a step-by-step experimental protocol, and critical safety considerations, designed to be a self-validating system for researchers in organic synthesis and drug development.

Introduction: The Significance of Benzodioxole Derivatives and the Need for Efficient Synthesis

1,3-Benzodioxole and its derivatives are pivotal structural motifs found in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The this compound, in particular, serves as a key intermediate due to the directing and stabilizing effects of the tert-butyl group. Traditional multi-step syntheses of such cyclic carbonates can be time-consuming and result in lower overall yields. One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[3]

This protocol focuses on a one-pot approach that circumvents the use of highly toxic phosgene gas by employing triphosgene, a stable and safer solid equivalent.[4] Triphosgene, in the presence of a suitable base, generates phosgene in situ, which then reacts with 4-tert-butylcatechol to form the desired cyclic carbonate.

Reaction Principle and Causality

The synthesis proceeds via a two-step mechanism within a single reaction vessel:

-